Hydrin 2

Description

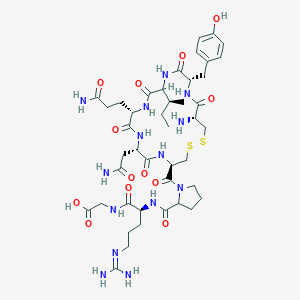

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZMSWOKNWSHBJ-ICBIOJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N14O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122842-55-1 | |

| Record name | Hydrin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The reaction typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The process requires careful temperature control to avoid over-oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, ninhydrin is produced by the oxidation of indane-1,2,3-trione using nitric acid. The reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity . The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ninhydrin undergoes several types of chemical reactions, including:

Oxidation: Ninhydrin can be oxidized to form hydrindantin, a reduced form of ninhydrin.

Reduction: It can be reduced to form indane-1,2,3-trione.

Substitution: Ninhydrin reacts with primary amines to form Ruhemann’s purple.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Reactions typically occur at elevated temperatures (90°C) and may require acidic or basic conditions depending on the desired product.

Major Products

Ruhemann’s Purple: Formed from the reaction with primary amines.

Hydrindantin: Formed through the oxidation of ninhydrin.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Hydrin 2 has the chemical formula . Its primary mechanism involves reacting with primary amines to form a colored complex known as Ruhemann's purple, which is crucial for detection methods in both biological and forensic contexts. The reaction occurs through a condensation process where ninhydrin interacts with amines, producing a distinct color change that indicates the presence of amino acids or proteins.

Key Reactions

- Oxidation : this compound can be oxidized to form hydrindantin.

- Reduction : It can be reduced to indane-1,2,3-trione.

- Substitution : Reacts with primary amines to yield Ruhemann’s purple.

Analytical Chemistry

This compound is extensively used as a reagent for detecting amino acids and peptides. Its ability to form colored complexes makes it invaluable in various analytical techniques, including:

- Chromatography : Used for amino acid analysis post-separation.

- Spectrophotometry : Measurement of absorbance changes corresponding to amino acid concentrations.

Forensic Science

In forensic applications, this compound is primarily utilized for fingerprint detection. It reacts with the amino acids present in sweat residues left on surfaces, allowing for the visualization of latent fingerprints.

Case Study: Fingerprint Development

A study highlighted the effectiveness of ninhydrin in developing fingerprints on porous surfaces. The method was shown to be reliable and sensitive, capable of detecting prints that were not visible to the naked eye.

Biological Research

This compound plays a role in biological studies, particularly related to neuroendocrine functions in amphibians. For instance, it acts as an intermediate in the processing of vasotocin, influencing water permeability in amphibians' skin.

Case Study: Osmoregulation in Amphibians

Research indicated that the ratio of this compound to vasotocin varies among amphibian species adapted to arid environments versus those that are not. This suggests a regulatory role in osmoregulation tied to environmental adaptations.

Medical Diagnostics

This compound is employed in diagnostic tests for conditions related to amino acid metabolism disorders. It assists in identifying metabolic abnormalities by quantifying specific amino acids in biological samples.

Table 1: Comparison of Detection Methods Using this compound

| Method | Application Area | Sensitivity | Specificity | Limitations |

|---|---|---|---|---|

| Chromatography | Amino Acid Analysis | High | Moderate | Requires prior separation |

| Spectrophotometry | Concentration Measurement | High | High | Interference from other compounds |

| Fingerprint Detection | Forensic Science | Very High | High | Surface type dependent |

Table 2: Biological Functions of this compound

| Species | Function | Environmental Adaptation |

|---|---|---|

| Bufo regularis | Water permeability regulation | Adapted to arid environments |

| Bufo viridis | Osmoregulation | Survives in moist environments |

Mechanism of Action

Ninhydrin exerts its effects through a series of chemical reactions. When it reacts with primary amines, it undergoes a condensation reaction to form Ruhemann’s purple. This reaction involves the deamination of the amine, followed by a condensation reaction with residual ninhydrin and ammonia to produce the final colored complex . The molecular targets include amino acids and peptides, which contain terminal amine groups .

Comparison with Similar Compounds

Hydrin 1

Hydrin 1, found in Xenopus laevis, shares the vasotocin core but features a longer C-terminal extension (Gly-Lys-Arg) . While both Hydrin 1 and 2 stimulate water flux in amphibian tissues, Hydrin 1 is associated with species adapted to aquatic environments (Xenopus), whereas Hydrin 2 is prevalent in semiaquatic or terrestrial anurans (Rana, Bufo) . Hydrin 1 also exhibits higher potency in stimulating osmotic water flow compared to vasotocin, as demonstrated in Bufo marinus bladder assays .

Vasotocin

Vasotocin, the precursor to Hydrin 1 and 2, is a conserved nonapeptide (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) present in non-mammalian vertebrates. It regulates blood pressure, uterine contraction, and osmoregulation in birds and fish . Key differences include:

Rehydrins and Moss Hydrins

Rehydrins are proteins synthesized during rehydration in desiccation-tolerant bryophytes (e.g., Tortula ruralis). They facilitate cellular repair and anabolism recovery, contrasting with this compound’s role in passive water permeability regulation . Moss hydrins are distinct in their proteinaceous nature and plant-specific evolutionary context.

Dehydrins

Dehydrins, a subclass of Late Embryogenesis Abundant (LEA) proteins, are soluble plant proteins that protect cellular structures during dehydration. Unlike this compound, dehydrins lack peptide signaling functions and instead act as molecular shields via hydrophilic domains .

Valtrate Hydrins

Valtrate hydrins (e.g., Valtrate hydrin B8) are iridoid derivatives isolated from Valeriana spp. These compounds exhibit pharmacological activities (e.g., calcium channel antagonism) but are chemically unrelated to this compound, belonging to the terpenoid class .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Key Analogues

Biological Activity

Hydrin 2, scientifically known as vasotocinyl-Gly, is a peptide derived from the neurohypophysis of anuran amphibians. It plays a critical role in hydro-osmotic regulation and has been studied for its biological activities, particularly in relation to water retention and osmoregulation in amphibians. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Overview of this compound

This compound is a peptide that is part of the vasotocin family and is involved in water balance in amphibians. It is characterized by its unique structure, which lacks the C-terminal amidation found in vasotocin, leading to differences in biological activity. Research indicates that this compound exhibits significant hydro-osmotic activity, particularly in the skin and urinary bladder of frogs, but shows minimal antidiuretic effects compared to vasotocin .

The action of this compound is mediated through specific receptors located in amphibian tissues. Studies suggest that there are at least two types of vasotocin receptors in amphibians: V1 and V2 receptors. This compound primarily interacts with V2 receptors located in the skin and bladder, facilitating water reabsorption and rehydration processes . The absence of the oxytocin ring (residues 1-6) in this compound may account for its limited effects on renal receptors compared to vasotocin .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and vasotocin across different amphibian organs:

| Peptide | Skin Activity | Bladder Activity | Renal Activity | Antidiuretic Effect |

|---|---|---|---|---|

| This compound | High | High | Minimal | None |

| Vasotocin | Moderate | Moderate | High | Present |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Hydro-osmotic Receptor Studies : A study conducted on frog skin demonstrated that this compound is as effective as vasotocin in promoting hydro-osmotic responses, indicating its significant role in maintaining osmotic balance .

- Conversion Studies : Research involving the conversion of this compound into an amide form showed enhanced oxytocic and pressor activities, highlighting how structural modifications can alter its biological efficacy .

- Evolutionary Adaptations : Investigations into the evolutionary aspects suggest that this compound and vasotocin may have evolved from a common precursor, leading to specialized functions tailored for different physiological needs in amphibians .

Future Directions

Further research is warranted to explore the potential therapeutic applications of this compound, especially considering its unique properties compared to other peptides. Understanding its mechanism at the molecular level could provide insights into developing novel treatments for conditions related to fluid balance and osmoregulation.

Q & A

Q. How should ethical considerations be addressed in this compound research involving genetically modified organisms (GMOs)?

- Follow institutional biosafety protocols for GMO handling, including containment measures and waste disposal. Document ethical approvals for transgenic plant/animal studies, specifying genetic modification methods and environmental risk assessments . Publish adverse event data transparently to inform future guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.